Product packaging for Ethyl phenyl carbonate(Cat. No.:CAS No. 3878-46-4)

Ethyl phenyl carbonate

Cat. No.: B3052134
CAS No.: 3878-46-4
M. Wt: 166.17 g/mol
InChI Key: YCNSGSUGQPDYTK-UHFFFAOYSA-N
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Description

Contextualization within Carbonate Ester Chemistry Research

Organic carbonates are a class of compounds characterized by a carbonyl group flanked by two alkoxy or aryloxy groups. wikipedia.org They are broadly categorized into acyclic (like dimethyl carbonate and diphenyl carbonate) and cyclic (like ethylene (B1197577) carbonate) variants. wikipedia.org These compounds have garnered significant attention as solvents, electrolytes in lithium batteries, and importantly, as green and safe alternatives to toxic reagents like phosgene (B1210022) in chemical synthesis. wikipedia.orgresearchgate.net

Ethyl phenyl carbonate is an asymmetric acyclic carbonate, possessing both an aliphatic (ethyl) and an aromatic (phenyl) substituent. This mixed structure distinguishes it from its symmetrical counterparts like diethyl carbonate (DEC) and diphenyl carbonate (DPC), leading to unique reactivity. Research in carbonate ester chemistry often focuses on transesterification reactions to produce other valuable carbonates and polycarbonates. mdpi.com this compound serves as a key player in these investigations, acting as an intermediate in the synthesis of other carbonates or as a model compound to study reaction mechanisms. nih.gov Its reactivity is influenced by the electronic effects of the phenyl group and the leaving group potential of its constituent parts. nih.gov

Foundational Role as a Key Intermediate and Reagent in Chemical Transformations

The utility of this compound stems from its role as a versatile building block in organic synthesis. It is widely employed as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. lookchem.com Its significance lies in its ability to participate in various reactions, including nucleophilic acyl substitution, transesterification, and carboxylation. researchgate.net

As a reagent, it can act as a source for either the phenoxycarbonyl group or the ethoxycarbonyl group, depending on the reaction conditions and the nucleophile employed. This dual reactivity makes it a valuable tool for introducing these important functional groups into organic molecules. For instance, it is used in the synthesis of other esters and carbonates. lookchem.com

Overview of Research Trajectories in Synthesis, Reactivity, and Applications

Current research on this compound is multifaceted, exploring greener and more efficient synthetic routes, delving deeper into its reaction mechanisms, and expanding its range of applications.

Synthesis: Traditional synthesis methods often involve reagents like ethyl chloroformate, which is toxic and moisture-sensitive. Consequently, a major research thrust is the development of more environmentally benign synthetic pathways. These include transesterification reactions using non-toxic starting materials like diethyl carbonate or dimethyl carbonate with phenol (B47542), often employing various catalytic systems such as Lewis acids, Brønsted bases, or ionic liquids to improve efficiency and yield. researchgate.net Enzymatic synthesis using lipases is also being explored as a mild and selective alternative.

Reactivity: Investigations into the reactivity of this compound focus on understanding its behavior in different chemical environments. Studies on its hydrolysis, alcoholysis, and aminolysis provide insights into its stability and reaction pathways. nih.gov Furthermore, its role in carbonylation reactions, for example, in the synthesis of carbamates from azides and carbon monoxide, highlights its utility in forming complex functional groups. researchgate.net Its photochemical rearrangement has also been a subject of research, revealing interesting mechanistic pathways. researchgate.netcdnsciencepub.com

Applications: The applications of this compound are continuously expanding. It serves as a precursor in the synthesis of various organic compounds. For instance, it can be used in transesterification processes to produce other dialkyl carbonates. It is also investigated as a carboxylating agent for phenols to produce hydroxybenzoic acids, which are important in the pharmaceutical and dye industries. researchgate.netrsc.org In polymer chemistry, derivatives of phenyl carbonates are used in the synthesis of polyhydroxyurethanes, offering an isocyanate-free route to polyurethanes. tandfonline.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 3878-46-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Colorless liquid
Boiling Point 236.9°C at 760 mmHg
Flash Point 99.4°C
Density 1.108 g/cm³
Refractive Index 1.498

Data sourced from lookchem.com

Selected Synthesis Methods for this compound

MethodReactantsCatalyst/ConditionsKey Features
Classical Synthesis Phenol, Ethyl ChloroformateBase (e.g., Pyridine (B92270), Triethylamine)Traditional method; uses toxic and moisture-sensitive reagent.
Transesterification Phenol, Diethyl CarbonateK₂CO₃/NaYSolid base catalyst; high conversion and selectivity under optimized conditions. researchgate.net
Transesterification Phenol, Dimethyl CarbonateLewis acids (MgO, ZnO), Brønsted bases (K₂CO₃), or Ionic Liquids ([BMIM][BF₄])Greener alternative; avoids toxic phosgene derivatives.
Enzymatic Synthesis Phenol, Diethyl CarbonateLipase (e.g., Candida antarctica Lipase B)Mild conditions, high enantioselectivity for chiral derivatives, but longer reaction times.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B3052134 Ethyl phenyl carbonate CAS No. 3878-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSGSUGQPDYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192047
Record name Carbonic acid, ethyl phenyl ester
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Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-46-4
Record name Carbonic acid, ethyl phenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid, ethyl phenyl ester
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Record name ETHYL PHENYL CARBONATE
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Synthetic Methodologies and Process Engineering for Ethyl Phenyl Carbonate

Classical and Established Synthetic Routes

Phenol-Chloroformate Condensation Pathways

A well-established method for synthesizing ethyl phenyl carbonate is the condensation reaction between phenol (B47542) and ethyl chloroformate. This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated from phenol in the presence of a base, attacks the electrophilic carbonyl carbon of ethyl chloroformate. The process is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct.

The selection of the base is a critical parameter for process optimization. Pyridine is often favored as it can act as both a base and a catalyst. The reaction can be performed under various conditions, including in biphasic systems of aqueous and organic solvents. For industrial-scale production, this method offers high scalability.

Key parameters for this pathway are summarized in the table below:

ParameterConditionRationale
Reactants Phenol, Ethyl ChloroformateCore components for the carbonate synthesis.
Base Pyridine, TriethylamineNeutralizes HCl byproduct and can catalyze the reaction.
Solvent Methylene (B1212753) chloride, TolueneProvides a medium for the reaction. google.comgoogle.com
Temperature -35°C to +15°CControls reaction rate and minimizes side reactions. google.com

Base-Catalyzed Reactions Involving Phenylacetonitrile (B145931) and Diethyl Carbonate

This compound can also be synthesized through a base-catalyzed reaction involving phenylacetonitrile and diethyl carbonate. In this process, a strong base is used to deprotonate phenylacetonitrile, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of diethyl carbonate.

While this method is effective, it is more commonly associated with the synthesis of 2-phenylpropionitrile and its derivatives through alkylation when using dimethyl carbonate. unicamp.brgoogle.com The reaction with diethyl carbonate follows a similar principle. The use of a solid catalyst, such as potassium carbonate, can facilitate the reaction. google.comtandfonline.com

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly and sustainable methods for the synthesis of this compound and other organic carbonates. royalsocietypublishing.orgsemanticscholar.org

Non-Phosgene Methodologies for Carbonate Formation

The traditional use of phosgene (B1210022) in carbonate synthesis is a major environmental and safety concern due to its high toxicity. google.comiupac.org Consequently, non-phosgene routes are highly sought after. google.comiupac.org

One of the most promising non-phosgene methods is the transesterification of a dialkyl carbonate, such as diethyl carbonate, with phenol. aidic.itresearchgate.net This reaction can be catalyzed by various compounds, including titanium-based catalysts like titanium (IV) ethoxide. aidic.it The process often involves reactive distillation to remove the alcohol byproduct and shift the equilibrium towards the product. aidic.it

Another green approach is the oxidative carbonylation of phenol with carbon monoxide and ethanol (B145695) over a heterogeneous catalyst, such as Pd/CeO₂. This method, however, requires high pressure and temperature. The synthesis of diethyl carbonate itself can be achieved through greener routes like the alcoholysis of urea (B33335). google.comresearchgate.net

A comparison of different synthetic methods highlights the advantages of non-phosgene routes in terms of reduced environmental impact.

MethodKey FeaturesEnvironmental/Safety Considerations
Phosgene-based High reactivity, established technology.Uses highly toxic and corrosive phosgene. google.comiupac.org
Transesterification Non-phosgene route, uses less toxic reactants. aidic.itmdpi.comMilder conditions, potential for recyclable catalysts.
Oxidative Carbonylation Direct synthesis from CO, ethanol, and phenol. Avoids phosgene but requires high pressure and temperature.
Urea Alcoholysis Green route to starting materials like diethyl carbonate. google.comUses non-toxic urea and ethanol. google.com

Photocatalytic Synthetic Strategies and Mechanistic Insights

Photocatalysis represents an emerging and sustainable approach for organic synthesis. beilstein-journals.orgpolimi.it The use of light to drive chemical reactions can lead to milder reaction conditions and unique reactivity. beilstein-journals.org Porphyrins and other photosensitizers can be used to catalyze reactions through photoinduced electron transfer. beilstein-journals.orgbeilstein-journals.org

In the context of carbonate synthesis, photocatalytic methods are still under development. However, related photocatalytic reactions, such as the degradation of organic pollutants using TiO₂ nanoparticles, demonstrate the potential of this technology. ijnnonline.net The mechanism often involves the generation of highly reactive radical species upon light irradiation of the photocatalyst. beilstein-journals.orgijnnonline.net For instance, under light, a porphyrin catalyst can be excited to a state where it can initiate a single-electron transfer, generating radicals that drive the desired reaction. beilstein-journals.org

Microwave-Assisted Synthesis for Energy Efficiency

Microwave-assisted synthesis has become a valuable tool in green chemistry due to its ability to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.orgbspublications.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture. rsc.org

For the synthesis of this compound, a typical microwave-assisted protocol could involve mixing phenol, diethyl carbonate, and a base like potassium carbonate in a microwave reactor. This method can lead to higher yields in a fraction of the time required for conventional heating. For example, a reaction that takes 180 minutes with conventional heating to achieve a 65% yield might be completed in 30 minutes with a 78% yield using microwave assistance. This enhanced efficiency makes microwave synthesis an attractive option for both laboratory-scale and potentially industrial-scale production. bspublications.net

The following table provides a comparative look at conventional versus microwave-assisted synthesis for a similar reaction:

Heating MethodTime (min)Yield (%)Energy Efficiency
Conventional18065Lower
Microwave307840-50% reduction in energy consumption.

Advanced Reaction Engineering in this compound Synthesis

Advanced reaction engineering principles are pivotal in optimizing the synthesis of this compound, focusing on enhancing efficiency, safety, and environmental sustainability. Methodologies such as continuous flow chemistry and process intensification are at the forefront of modern chemical manufacturing, offering significant advantages over traditional batch processing.

Continuous Flow Chemistry Methodologies and Process Intensification

Continuous flow chemistry has emerged as a superior alternative to conventional batch methods for the synthesis of this compound and related organic carbonates. This approach utilizes microreactors or flow reactors, which offer exceptional control over reaction parameters, leading to improved product yields and purity. rsc.org The inherent design of flow systems, characterized by a high surface-area-to-volume ratio, facilitates superior heat and mass transfer. uc.pt This is particularly advantageous for exothermic reactions like transesterification, allowing for better temperature control and preventing the formation of hotspots that can lead to side reactions and degradation of the product. unife.it

Process intensification in this context refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. Key intensification strategies applicable to this compound synthesis include:

Microreactors: These devices, with channels in the micrometer range, enable extremely rapid mixing and heat exchange. uc.pt This precise control minimizes byproduct formation and allows for the safe use of highly reactive intermediates. beilstein-journals.org

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. As this compound is formed, the lower-boiling-point byproduct (e.g., ethanol in the transesterification of diethyl carbonate with phenol) is continuously removed, shifting the reaction equilibrium towards the product side and enhancing conversion. This method has been proposed for the production of diphenyl carbonate, a related compound, and shows promise for this compound synthesis. mdpi.comgoogle.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction kinetics by enabling rapid and uniform heating of the reaction mixture. nih.gov For the synthesis of ethylene (B1197577) carbonate, a related compound, microwave-assisted reflux resulted in an 81% yield, significantly higher than the 52% yield obtained with conventional heating under similar conditions. nih.gov This technique reduces reaction times and energy consumption. nih.gov

The adoption of continuous flow and process intensification technologies offers a modular and scalable approach to manufacturing. rsc.org Scaling up production is achieved by operating the system for longer durations or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and cost-effective than scaling up traditional batch reactors. uc.pt

Comparative Analysis of Synthetic Pathways: Methodological and Environmental Considerations

The production of this compound can be approached via several synthetic routes, each with distinct methodological and environmental implications. The primary pathways are transesterification of dialkyl carbonates with phenol and the reaction of phenol with ethyl chloroformate.

Transesterification Route: This is considered a "green" or environmentally benign pathway. researchgate.net It typically involves reacting diethyl carbonate (DEC) or dimethyl carbonate (DMC) with phenol. This route avoids the use of highly toxic reagents like phosgene. researchgate.netatamanchemicals.com The reaction of DEC with phenol yields this compound and ethanol. The main challenge lies in the reversible nature of the reaction, which requires strategies like reactive distillation to drive the reaction to completion. google.com From an environmental perspective, this pathway is favorable as its byproducts (alcohols) are relatively benign.

Ethyl Chloroformate Route: This classical method involves the nucleophilic acyl substitution between phenol and ethyl chloroformate, usually in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. While effective, this route raises significant environmental and safety concerns due to the use of ethyl chloroformate, a corrosive and toxic reagent, and the generation of hydrochloride waste.

A comparative analysis using green chemistry metrics highlights the advantages of the transesterification pathway. Metrics such as Atom Economy (AE) and E-Factor (Environmental Factor) are used to quantify the efficiency and waste generation of a chemical process. jetir.orgresearchgate.net

Atom Economy (AE): This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The transesterification of DEC with phenol has a high atom economy, as all atoms from the phenol are incorporated into the product.

E-Factor: This metric is the ratio of the mass of total waste generated to the mass of the product. researchgate.net The phosgene-based routes for similar carbonates have notoriously high E-factors due to the generation of large amounts of salt waste. In contrast, non-phosgene transesterification routes exhibit significantly lower E-factors, indicating less waste production. iupac.org

The table below provides a qualitative comparison of the two primary synthetic routes.

FeatureTransesterification (DEC + Phenol)Ethyl Chloroformate Route
Primary Reagents Diethyl Carbonate, PhenolEthyl Chloroformate, Phenol
Toxicity of Reagents Low to ModerateHigh (Ethyl Chloroformate)
Byproducts EthanolHydrochloric Acid/Triethylamine Hydrochloride
Atom Economy HighLower
Environmental Impact Lower; considered a "green" route researchgate.netHigher; generates corrosive waste
Process Safety Generally saferHigher risk due to toxic reagents

Catalytic Systems in this compound Synthesis

Heterogeneous Catalytic Systems and Their Performance

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas-phase reaction mixture. savemyexams.com Their primary advantage is the ease of separation from the reaction products, which simplifies purification and allows for catalyst recycling, a key principle of green chemistry. google.com For the transesterification synthesis of aryl carbonates, a variety of solid catalysts have been investigated.

Commonly studied heterogeneous catalysts include:

Metal Oxides: Oxides of titanium, lead, and molybdenum have shown activity for the transesterification of dialkyl carbonates with phenol. mdpi.com For instance, TiO₂ supported on silica (B1680970) (SiO₂) has been used for gas-phase transesterification. mdpi.com Lead-based catalysts, such as Pb-Zn composite oxides and PbO-ZrO₂, have demonstrated high activity and selectivity in the synthesis of related carbonates. mdpi.com

Zeolites and Molecular Sieves: These microporous materials can be functionalized with metal elements (e.g., Group IV metals like titanium) or used as supports. google.com Their well-defined pore structure can offer shape selectivity, potentially minimizing side reactions. Zeolitic imidazolate frameworks (ZIF-8) have been shown to be effective heterogeneous catalysts for the synthesis of ethyl methyl carbonate from dimethyl carbonate and diethyl carbonate. researchgate.net

Basic Catalysts: Solid bases such as hydrotalcites and alkali-loaded zeolites are effective for transesterification reactions. rsc.orgresearchgate.net For example, an uncalcined Mg-Al hydrotalcite has been reported as a highly active and reusable catalyst for glycerol (B35011) carbonate synthesis from dialkyl carbonates. researchgate.net

The performance of these catalysts is highly dependent on preparation methods and reaction conditions.

Catalyst TypeExamplePerformance HighlightsReference
Metal OxidePbO-ZrO₂MPC conversion of 76.6%, DPC selectivity of 99.3% in a related reaction. mdpi.com
Metal OxideTiO₂-rGOEnhanced dispersion and increased Lewis acid sites promoting transesterification. mdpi.com
ZeoliteTi-MCM-41Used for disproportionation reactions of aryl carbonates. google.com
Solid BaseMg-Al HydrotalciteHighly active and reusable for transesterification. researchgate.net

Despite their advantages, heterogeneous catalysts can suffer from lower activity compared to their homogeneous counterparts and may require higher temperatures and pressures to achieve desired conversion rates.

Homogeneous Catalytic Systems and Associated Challenges

Homogeneous catalysts are soluble in the reaction medium, operating in the same phase as the reactants. savemyexams.com This often leads to higher activity and selectivity under milder reaction conditions because the active sites are readily accessible to the reactant molecules. uu.nl

For the synthesis of this compound and other diaryl carbonates, common homogeneous catalysts include:

Organometallic Compounds: Titanium alkoxides (e.g., titanium tetrabutoxide) and tin-based compounds (e.g., dibutyltin (B87310) oxide) are widely used and effective catalysts for transesterification. beilstein-journals.orgmdpi.com

Ionic Liquids (ILs): ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]), are considered "designer solvents" and can also act as catalysts. They can enhance reaction efficiency by stabilizing transition states. Their negligible vapor pressure makes them environmentally attractive, although their cost and potential toxicity are considerations.

Simple Bases: Alkali hydroxides and carbonates can also catalyze the reaction, though they may be less selective. beilstein-journals.org

Catalyst Deactivation and Regeneration Strategies in Industrial Applications

Catalyst deactivation is a significant issue in the industrial production of carbonates, leading to a gradual loss of activity and selectivity over time. The mechanisms of deactivation vary depending on the catalyst type and reaction conditions.

Common causes of deactivation include:

Coking/Fouling: Deposition of carbonaceous materials or high-molecular-weight polymers on the catalyst surface can block active sites. google.commdpi.com This is a common issue in reactions involving aromatic compounds.

Leaching: The dissolution of active metal components from a solid support into the reaction medium is a major problem for heterogeneous catalysts. google.com This not only deactivates the catalyst but also contaminates the product.

Phase Change/Sintering: At high temperatures, the crystalline structure of the catalyst can change, or small catalyst particles can agglomerate (sinter), reducing the active surface area. For example, V₂O₅ catalysts have been observed to undergo a phase transition to V₄O₉ during transesterification, leading to deactivation. mdpi.com

Poisoning: Strong adsorption of impurities or byproducts onto the active sites can inhibit catalytic activity.

Several strategies have been developed to mitigate deactivation and regenerate catalysts:

Calcination: For deactivation caused by coking, the catalyst can often be regenerated by burning off the carbon deposits in a stream of air or oxygen at elevated temperatures. mdpi.com

Process Control: In continuous processes, controlling parameters such as reactant concentrations and temperature can minimize the rate of deactivation. For example, controlling the concentration of aromatic carbonates can reduce polymer deposition. google.com

Catalyst Modification: Adding promoters or changing the support material can enhance the stability of the catalyst and its resistance to deactivation. For instance, modifying TiO₂ with reduced graphene oxide (rGO) has been shown to improve its dispersion and stability. mdpi.com

Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed poisons or precursors to coke formation.

The development of robust catalysts with high stability and easy regenerability remains a key research focus for making the synthesis of this compound and other organic carbonates more economically viable and sustainable on an industrial scale.

Reaction Mechanisms and Kinetic Studies of Ethyl Phenyl Carbonate Transformations

Fundamental Nucleophilic Acyl Substitution Mechanisms

The reactions of ethyl phenyl carbonate are classic examples of nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves the replacement of a substituent on an acyl group by a nucleophile. For this compound, this typically means the cleavage of one of the ester bonds, leading to the departure of either the ethoxy (-OCH₂CH₃) or phenoxy (-OC₆H₅) group.

The core of this compound's reactivity lies in the properties of its carbonyl group (C=O). wikipedia.orgvedantu.com Due to the significant difference in electronegativity between the carbon and oxygen atoms, the carbon-oxygen double bond is highly polarized. This polarization imparts a partial positive charge (δ+) on the carbonyl carbon, rendering it electrophilic and susceptible to attack by electron-rich species, or nucleophiles. vedantu.combyjus.com

The susceptibility of this compound to nucleophilic attack is modulated by a combination of electronic and steric factors inherent in its structure. mdpi.comresearchgate.netmdpi.com

Electronic Effects: The reactivity is significantly governed by the polar effects of the ethoxy and phenoxy groups attached to the carbonyl carbon. mdpi.comscite.ai The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than a simple dialkyl carbonate like diethyl carbonate. Studies on related carbonate esters have consistently shown that the presence of electron-withdrawing substituents on the phenyl ring increases the rate of nucleophilic attack and hydrolysis. mdpi.comresearchgate.net Conversely, electron-donating groups decrease reactivity by reducing the partial positive charge on the carbonyl carbon. mdpi.comresearchgate.net This is exemplified by the higher reactivity of ethyl p-nitrophenyl carbonate compared to this compound, owing to the strong electron-withdrawing nitro group. mdpi.comscite.ai

Steric Effects: The spatial arrangement of atoms around the reaction center also plays a crucial role. Steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing the reaction rate. mdpi.comcas.cz However, in the case of simple alkyl phenyl carbonates, the ethyl group in this compound presents minimal steric bulk. Kinetic studies comparing alkyl carbonate esters have shown that the ethyl derivative is approximately 20-30% more reactive toward hydrolysis than analogues with longer alkyl chains, such as butyl phenyl carbonate. mdpi.com This enhanced reactivity is attributed to a balance of inductive and steric effects, where the small size of the ethyl group allows for easier nucleophilic access compared to larger alkyl groups. mdpi.com

CompoundSubstituent EffectsRelative Reactivity Trend
Ethyl p-nitrophenyl carbonateStrong electron-withdrawing group (-NO₂) on phenyl ringHigher
This compoundElectron-withdrawing phenyl group; electron-donating ethyl groupBaseline
Butyl phenyl carbonateSlightly greater steric hindrance and inductive effect from butyl chain vs. ethylLower (~20-30% less reactive than this compound) mdpi.com
Diethyl carbonateTwo electron-donating ethyl groupsLower
Table 1. Qualitative comparison of reactivity among various carbonate esters based on electronic and steric effects of substituents.

General Principles of Carbonyl Carbon Electrophilicity and Ester Bond Cleavage

Hydrolytic Reaction Pathways

Hydrolysis is a specific and well-studied form of nucleophilic acyl substitution where water acts as the nucleophile. This compound can be hydrolyzed under acidic, basic, or neutral conditions to yield phenol (B47542) and ethanol (B145695) as the final products. Research indicates that carbonate esters are generally less reactive toward both acid and base-catalyzed hydrolysis than corresponding carboxylic acid esters like phenyl acetate. mdpi.comresearchgate.net

The acid-catalyzed hydrolysis of esters, including this compound, typically proceeds through a multi-stage A_Ac2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. mdpi.comucoz.com This pathway involves the ester and a water molecule in the rate-determining step.

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by a rapid and reversible protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). mdpi.comchemguide.co.uk This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. pearson.com

Nucleophilic Attack by Water: A water molecule, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This is the slow, rate-determining step of the reaction and results in the formation of a tetrahedral intermediate. mdpi.comchemguide.co.uk

Proton Transfer: A rapid proton transfer occurs within the intermediate. A water molecule in the solvent typically facilitates the transfer of a proton from the oxonium ion moiety (from the attacking water) to one of the oxygen atoms of the leaving groups (either ethoxy or phenoxy). chemguide.co.uklibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses. The lone pair on one of the hydroxyl groups reforms the C=O double bond, leading to the expulsion of the protonated leaving group (e.g., ethanol). chemguide.co.uklibretexts.org

Deprotonation: In the final step, a water molecule removes a proton from the protonated carbonyl group of the product (initially phenyl hydrogen carbonate), yielding the final carboxylic acid analogue and regenerating the hydronium ion catalyst. chemguide.co.uk The phenyl hydrogen carbonate intermediate is unstable and rapidly decomposes to phenol and carbon dioxide.

The key steps are:

Nucleophilic Attack by Hydroxide (B78521): The potent nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. mdpi.comresearchgate.net

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate. This step is generally considered the rate-determining step for the hydrolysis of phenyl esters. mdpi.comresearchgate.netcdnsciencepub.com

Collapse of the Intermediate: The unstable intermediate collapses, reforming the C=O double bond and expelling the more stable leaving group. In the case of this compound, the phenoxide ion is a better leaving group than the ethoxide ion due to the greater acidity of phenol compared to ethanol. The resulting products are a carboxylate species (ethyl carbonate) and a phenoxide ion. The ethyl carbonate subsequently hydrolyzes to ethanol and carbonate.

Kinetic data from studies on various phenol carbonate esters provide insight into their relative stabilities. The second-order rate constant (k_OH) for hydroxide-catalyzed hydrolysis is a key parameter for comparing reactivity.

CompoundSecond-Order Rate Constant for Hydroxide-Catalyzed Hydrolysis (k_OH) [M⁻¹s⁻¹]Notes
This compound1.3Data from a study at 37°C in aqueous solution. researchgate.net
Phenyl acetate~2.4Included for comparison, showing slightly higher reactivity than the corresponding carbonate ester under these conditions. researchgate.net
Table 2. Selected kinetic data for the base-catalyzed hydrolysis of this compound and a related ester. researchgate.net

This compound can also undergo hydrolysis in neutral aqueous solution, where a water molecule acts as the nucleophile. This uncatalyzed reaction is generally much slower than its acid- or base-catalyzed counterparts at ambient temperatures. mdpi.comresearchgate.net

The proposed mechanism is analogous to the B_Ac2 pathway, involving the nucleophilic attack of a neutral water molecule on the carbonyl carbon to form a tetrahedral intermediate. mdpi.comresearchgate.net However, because water is a much weaker nucleophile than the hydroxide ion, the reaction rate is significantly lower. Studies have indicated that carbonate esters are generally less susceptible to water-catalyzed hydrolysis than phenyl acetate. researchgate.net Despite its slow rate under standard conditions, this pathway can become kinetically significant at elevated temperatures, where the increased thermal energy can enhance the rate of the water-catalyzed reaction to a greater extent than the acid-catalyzed one. researchgate.net

Hydrolysis PathwayCatalyst/NucleophileMechanism TypeKey Features
Acid-CatalyzedH₃O⁺ / H₂OA_Ac2Protonation of carbonyl oxygen; bimolecular rate-determining step (H₂O attack). mdpi.comucoz.com
Base-CatalyzedOH⁻B_Ac2Direct attack of strong nucleophile (OH⁻); bimolecular rate-determining step. researchgate.netyoutube.com
Water-Catalyzed (Neutral)H₂OB_Ac2-likeSlow reaction due to weak nucleophilicity of water; becomes more significant at high temperatures. mdpi.comresearchgate.net
Table 3. Summary of the primary hydrolytic reaction pathways for this compound.

Intramolecular Catalysis in Related Carbonate Hydrolysis

Intramolecular catalysis can significantly accelerate the hydrolysis of carbonate esters, a phenomenon observed in structures where a catalytic functional group is positioned proximally to the carbonate ester linkage. This acceleration is typically achieved through either intramolecular general base catalysis or nucleophilic catalysis. mdpi.com

In the case of general base catalysis, a nearby functional group, such as an amino group, facilitates the reaction by partially abstracting a proton from a water molecule in the transition state, thereby increasing the water's nucleophilicity. iitd.ac.in For instance, studies on the hydrolysis of 2-aminobenzoate (B8764639) esters show rate enhancements of 50- to 100-fold compared to their para-substituted analogs, a finding attributed to intramolecular general base catalysis by the neighboring amine group. iitd.ac.in Similarly, the hydrolysis of certain p-nitrophenyl esters of 2-aminocarboxylic acids demonstrates rate enhancements of approximately 1000-fold due to the participation of the adjacent amino group. hud.ac.ukrsc.org

Intramolecular nucleophilic catalysis involves the direct attack of a neighboring nucleophilic group (e.g., a carboxylate anion) on the ester's carbonyl carbon, forming a cyclic anhydride (B1165640) intermediate that is subsequently hydrolyzed. mdpi.comresearchgate.net The hydrolysis of 2-(phenoxycarbonyloxy)-acetic acid is notably increased due to this type of intramolecular catalysis by the carboxylate anion, as compared to derivatives with longer alkyl chains that prevent such interaction. mdpi.comresearchgate.net The efficiency of this catalysis is sensitive to the geometric relationship between the catalytic group and the ester function, which influences the stability of the resulting cyclic intermediate. researchgate.net The hydrolysis of ethyl 2-hydroxy-5-nitrophenyl carbonate also serves as an example of intramolecular catalysis. acs.org Distinguishing between intramolecular nucleophilic catalysis and general base catalysis often requires further investigation, as both can lead to significant rate enhancements. mdpi.com

Compound Catalytic Group Proposed Mechanism Observed Effect
2-Aminobenzoate EstersAmino GroupIntramolecular General Base Catalysis50-100-fold rate enhancement. iitd.ac.in
p-Nitrophenyl esters of 2-aminocarboxylic acidsAmino GroupIntramolecular General Base Catalysis~1000-fold rate enhancement. hud.ac.ukrsc.org
2-(Phenoxycarbonyloxy)-acetic acidCarboxylate AnionIntramolecular Nucleophilic CatalysisIncreased rate of hydrolysis. mdpi.comresearchgate.net
Salicylic acid carbonate estersCarboxylate AnionIntramolecular CatalysisHigh lability at pH 7.4 compared to pH 12. mdpi.com

Alcoholysis and Transcarbonylation Reaction Pathways

Mechanism of Transesterification for Dialkyl Carbonate Production

This compound serves as a precursor in transesterification reactions to produce various dialkyl carbonates. The reaction, also known as alcoholysis, involves the interaction of this compound with an alcohol in the presence of an acid or base catalyst, leading to an exchange of the alkoxy or aryloxy groups. lookchem.com This process is a key step in non-phosgene routes for polycarbonate synthesis, where a stable and easily handled carbonate like diphenyl carbonate (DPC) is produced from simpler dialkyl carbonates and phenol. bohrium.comatamanchemicals.commdpi.com

The general mechanism for the transesterification of this compound with an alcohol (R-OH) to produce a dialkyl carbonate, such as diethyl carbonate (DEC), proceeds via a nucleophilic acyl substitution. The reaction can be catalyzed by Lewis acids or bases. In a base-catalyzed mechanism, the alcohol is deprotonated by the base to form a more nucleophilic alkoxide ion (RO⁻). This alkoxide then attacks the electrophilic carbonyl carbon of the this compound. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the phenoxide leaving group to yield the new carbonate ester and regenerating the catalyst. The process can be driven to completion by removing one of the products, such as methanol (B129727) in the case of DMC transesterification, via distillation. rsc.orgresearchgate.net

For instance, the transesterification of dimethyl carbonate (DMC) with ethanol to form ethyl methyl carbonate and subsequently diethyl carbonate is a well-studied equilibrium process. acs.org Similarly, this compound can react with an alcohol to yield an unsymmetrical alkyl phenyl carbonate, which can then undergo a disproportionation reaction to form a symmetrical dialkyl carbonate and diphenyl carbonate. google.com

Formation of Diverse Ester Products

The alcoholysis of this compound is a versatile method for synthesizing a wide range of ester products. By selecting different alcohol reactants, various symmetrical and unsymmetrical carbonates can be produced. The reaction with an alcohol (R-OH) leads to the formation of a new carbonate ester and phenol.

The versatility of this reaction is highlighted by the broad applicability of transesterification in producing various organic carbonates. For example, dimethyl carbonate is widely used as a reagent to react with diverse alcohols, including primary, secondary, and tertiary alcohols, as well as bio-derived alcohols like glycerol (B35011), to produce the corresponding methyl carbonate esters. rsc.orgbeilstein-journals.orgresearchgate.net The reaction of this compound follows the same principle. Reacting it with methanol would yield mthis compound, while reaction with a longer-chain alcohol like butanol would produce butyl phenyl carbonate. These unsymmetrical carbonates can be valuable intermediates themselves or can be converted to symmetrical carbonates. google.com The synthesis of diethyl carbonate, for example, can be achieved through the transcarbonylation of dimethyl carbonate with ethanol. mdma.ch

Reactant 1 Reactant 2 (Alcohol) Potential Product(s) Reaction Type
This compoundMethanolMthis compound, PhenolAlcoholysis/Transesterification
This compoundPropanolPropyl Phenyl Carbonate, PhenolAlcoholysis/Transesterification
This compoundButanolButyl Phenyl Carbonate, PhenolAlcoholysis/Transesterification
This compoundEthanolDiethyl Carbonate, PhenolAlcoholysis/Transesterification

Aminolysis Reaction Pathways and Carbamate (B1207046) Formation

Nucleophilic Displacement with Amine Reagents

This compound readily undergoes aminolysis, a nucleophilic acyl substitution reaction with amine reagents to produce carbamates. In this reaction, the amine functions as a nucleophile, attacking the electron-deficient carbonyl carbon of the carbonate. This process involves the cleavage of the C-O bond between the carbonyl carbon and the phenoxy group, resulting in the displacement of phenol or a phenoxide ion. The final products are an N-substituted carbamate and phenol.

C₆H₅OCOOC₂H₅ + R₂NH → R₂NCOOC₂H₅ + C₆H₅OH (this compound + Amine → Ethyl Carbamate + Phenol)

This nucleophilic substitution pathway is fundamental in the synthesis of various organic compounds and has been applied to more complex structures, such as the modification of polysaccharides, where polysaccharide phenyl carbonates react with amines to form carbamate derivatives. ncsu.edu

Kinetic Studies on Aminolysis: Concerted vs. Stepwise Mechanisms

Kinetic studies of the aminolysis of ethyl aryl carbonates have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the specific reactants and conditions. cdnsciencepub.comkoreascience.krnih.gov

Stepwise Mechanism: A stepwise mechanism is frequently observed and involves the formation of a tetrahedral intermediate. koreascience.krresearchgate.net The reaction of ethyl aryl carbonates with benzylamines in acetonitrile (B52724), for example, is proposed to proceed through a stepwise pathway. cdnsciencepub.com In this mechanism, the amine nucleophile attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T±). This intermediate can then break down directly to products by expelling the phenoxide leaving group (k₂ step). researchgate.net

Concerted Mechanism: In a concerted mechanism, the nucleophilic attack, proton transfer, and leaving group departure occur in a single transition state without the formation of a stable intermediate. nih.govresearchgate.net This pathway is often favored in reactions where the putative intermediate would be highly unstable. butlerov.com Evidence for a concerted mechanism can include linear Brønsted plots and significant kinetic isotope effects (kH/kD > 1), which suggest that the N-H bond is partially broken in the transition state, often through a four-centered cyclic structure. cdnsciencepub.comnih.govresearchgate.net For example, the aminolysis of aryl N-phenylthiocarbamates, which are structurally related to this compound, is suggested to proceed via a concerted mechanism, in contrast to the stepwise process for their oxygen-based carbamate analogs. nih.gov

The choice between a concerted and a stepwise mechanism is a subject of ongoing discussion in the study of nucleophilic substitution reactions. frontiersin.org

Reaction System Kinetic Parameter Value Interpretation
Ethyl aryl carbonates + Benzylamines in MeCNρx (nucleophile)-1.7 to -2.5Significant negative charge development on the nitrogen atom in the TS, consistent with a stepwise mechanism. cdnsciencepub.com
Ethyl aryl carbonates + Benzylamines in MeCNρz (leaving group)3.4 to 4.3Large degree of bond cleavage with the leaving group in the TS. cdnsciencepub.com
Ethyl aryl carbonates + Benzylamines in MeCNkH/kD1.6 to 1.8Suggests a stepwise mechanism with rate-limiting expulsion of the phenoxide. cdnsciencepub.com
Ethyl S-4-X-phenyl thiolcarbonates + Alicyclic amines in H₂OβN (amine basicity)0.7-0.8Consistent with a stepwise mechanism where the breakdown of the T± intermediate is rate-determining. researchgate.net

Impact of Alkali Metal Cations and Leaving Group Effects on Reaction Rates

The rate of nucleophilic substitution reactions involving this compound is significantly influenced by both the nature of the leaving group and the presence of alkali metal cations.

Alkali Metal Cation Effects: Alkali metal cations (M⁺) can act as catalysts in the reactions of phenyl carbonates with alkali metal ethoxides (EtOM). Studies on phenyl Y-substituted-phenyl carbonates with EtOM (where M = Li, Na, K) show that the observed pseudo-first-order rate constant, k_obsd_, increases with the concentration of the ethoxide, and the plot curves upward, indicating catalysis by the metal ion. researchgate.netcdnsciencepub.com The catalytic effect is attributed to the metal ion stabilizing the negatively charged transition state through coordination with the carbonyl oxygen and/or the oxygen of the leaving group. This enhances the electrophilicity of the carbonyl carbon. The order of catalytic efficiency is often found to be K⁺ > Na⁺ > Li⁺. This trend can be explained by the interaction of the cation with the transition state; the less tightly solvated potassium ion is more available to form a cyclic transition state, thereby increasing the reaction rate. When a crown ether such as 18-crown-6 (B118740) is added to the reaction with potassium ethoxide, the catalytic effect is eliminated as the crown ether sequesters the K⁺ ion, preventing it from participating in the reaction. researchgate.net

Table 1: Influence of Alkali Metal Cation on the Reaction of p-Nitrophenyl Phenylphosphonate with Ethoxides Note: Data for a related phosphonate (B1237965) system is used to illustrate the typical catalytic effect of alkali metal ions, which is analogous to carbonate systems.

Nucleophile SystemSecond-Order Rate Constant, k (M⁻¹s⁻¹)
LiOEt1.0
NaOEt1.9
KOEt9.0
KOEt + 18-crown-61.3

This interactive table is based on data for a related substrate to demonstrate the principle of alkali metal ion catalysis in nucleophilic substitution reactions. cdnsciencepub.comcore.ac.uk

Photochemical Transformation Mechanisms

This compound undergoes significant transformations upon exposure to ultraviolet (UV) light, primarily through pathways involving homolytic bond cleavage and subsequent radical reactions.

Photochemical Rearrangement Pathways (e.g., Photo-Fries Type Reactions)

The most prominent photochemical reaction of this compound is the Photo-Fries rearrangement. scispace.comwikipedia.orgslideshare.net This reaction proceeds without a catalyst and is initiated by the absorption of UV light, which promotes the molecule to an excited state. From this state, the phenoxy-carbonyl bond undergoes homolytic cleavage. This process transforms the aryl ester into ortho- and para-substituted hydroxybenzoates. wikipedia.orgaakash.ac.in The primary products are ethyl 2-hydroxybenzoate (ortho-rearrangement) and ethyl 4-hydroxybenzoate (B8730719) (para-rearrangement), along with phenol as a common side product resulting from hydrogen abstraction by the phenoxy radical. cdnsciencepub.com

Radical Fragmentation and Geminate Recombination Phenomena

The mechanism of the Photo-Fries rearrangement is rooted in radical chemistry. The initial photochemical event is the fragmentation of the ester into a phenoxy radical and an ethoxycarbonyl radical. slideshare.netcdnsciencepub.com These two radical species are initially formed in close proximity within a "solvent cage."

Geminate Recombination: While inside this cage, the radical pair can recombine. If recombination occurs at the oxygen atom of the phenoxy radical, the starting material is regenerated. However, if the ethoxycarbonyl radical attacks one of the ortho or para positions of the phenoxy radical, it leads to the formation of cyclohexadienone intermediates, which then tautomerize to the stable aromatic hydroxy ester products. cdnsciencepub.com This in-cage process is known as geminate recombination.

Radical Fragmentation: If the radicals escape the solvent cage, they can diffuse into the bulk solvent and react independently. The phenoxy radical can abstract a hydrogen atom from a solvent molecule to form phenol, which is a major byproduct of the reaction. cdnsciencepub.comresearchgate.net

Influence of Host-Guest Interactions on Photoreactivity (e.g., Cyclodextrins)

The course of the photorearrangement of this compound can be significantly altered by conducting the reaction in the presence of a host molecule, such as β-cyclodextrin. cdnsciencepub.comresearchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. When this compound is encapsulated within the β-cyclodextrin cavity in an aqueous solution, several effects on its photoreactivity are observed:

Altered Regioselectivity: The product distribution shifts to strongly favor the para-rearranged product (ethyl 4-hydroxybenzoate) over the ortho isomer. This is attributed to the steric constraints imposed by the cyclodextrin (B1172386) cavity, which orients the substrate in a way that makes the para position of the phenyl ring more accessible for recombination with the ethoxycarbonyl radical. cdnsciencepub.com

Reduced Side Products: The formation of phenol is significantly decreased. This suggests that the cyclodextrin cavity hinders the escape of the phenoxy radical, thereby promoting geminate recombination over diffusion and subsequent hydrogen abstraction from the solvent. cdnsciencepub.comresearchgate.net

Table 2: Product Distribution in the Photolysis of this compound in Water vs. β-Cyclodextrin Solution

Reaction MediumConversion (%)Ethyl 4-hydroxybenzoate (%)Ethyl 2-hydroxybenzoate (%)Phenol (%)para/ortho Ratio
Water24.079.820.24.03.95
Water + β-Cyclodextrin36.096.73.31.429.3

This interactive table is based on data from the photolysis of this compound, showing how the β-cyclodextrin host molecule alters product selectivity. cdnsciencepub.comresearchgate.net

Metal-Catalyzed Carbon-Oxygen Bond Cleavage Reactions

While classical reactions of esters involve cleavage of the acyl-oxygen bond, transition metal catalysts, particularly those based on palladium and nickel, can enable the cleavage of the more challenging aryl-oxygen bond in this compound and related aryl esters. acs.orgrecercat.cat These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium complexes are widely used in cross-coupling reactions. In the context of allylic substitutions, aryl carbonates can serve as substrates. Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of enol carbonates is a well-established method. nih.gov A related transformation is the palladium-catalyzed reaction of allylic carbonates with nucleophiles, such as amines or phenols. acs.orgnih.gov The general mechanism involves the oxidative addition of a Pd(0) catalyst to the allylic C–O bond, forming a η³-allylpalladium(II) intermediate. This intermediate then undergoes nucleophilic attack to form the product and regenerate the Pd(0) catalyst. While this primarily involves the allylic C-O bond, related systems show that the aryl C-O bond of substrates like this compound can be targeted for other cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, often requiring specialized ligands or more reactive nickel catalysts. acs.orgrecercat.cat

Mechanistic Elucidation Techniques

A variety of experimental and computational techniques are employed to elucidate the mechanisms of this compound transformations.

Kinetics Studies: The rates of reaction are typically monitored using UV-Vis spectrophotometry, following the appearance of the phenoxide product. koreascience.krresearchgate.net These studies allow for the determination of rate constants and the establishment of rate laws, providing insight into the reaction order and the species involved in the rate-determining step. rsc.org

Linear Free Energy Relationships (LFERs):

Hammett and Yukawa-Tsuno Plots: These are used to quantify the effect of substituents on the aromatic ring of the leaving group. The slope of the plot (ρ) provides information about the development of charge in the transition state. koreascience.krresearchgate.net

Brønsted-Type Plots: These correlate the logarithm of the rate constant with the pKa of the nucleophile or the leaving group. The slope (β) indicates the degree of bond formation or cleavage in the transition state. acs.org

Kinetic Isotope Effects (KIEs): By comparing the rates of reaction for isotopically labeled substrates (e.g., using deuterated nucleophiles, kH/kD), information about bond-breaking and bond-making in the transition state can be obtained. kaist.ac.kr

Product Analysis: The identification and quantification of reaction products, often using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for determining reaction pathways, selectivity, and yields, as seen in photochemical studies. cdnsciencepub.com

Spectroscopic and Computational Methods: Techniques such as laser flash photolysis are used to detect and characterize transient intermediates like radicals. researchgate.net Concurrently, computational methods, particularly Density Functional Theory (DFT) calculations, are used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed selectivities and reactivities. nih.gov

Time-Resolved Kinetic Experiments

Time-resolved kinetic experiments are crucial for determining the rate of a chemical reaction and understanding how reaction conditions influence this rate. For this compound, such studies have primarily focused on its hydrolysis under various pH conditions.

The hydrolysis of this compound, which results in the formation of phenol and ethyl alcohol, is subject to catalysis by both acids and bases. Kinetic studies have demonstrated that the stability of carbonate esters like this compound is pH-dependent. The hydrolysis reactions have been shown to follow pseudo-first-order kinetics under specific experimental conditions. mdpi.commdpi.com

In a study investigating the stability of various bioreversible derivatives of phenol, the hydrolysis of this compound was examined in aqueous buffer solutions at 37°C. mdpi.com It was observed that this compound is less reactive towards both acid and base-catalyzed hydrolysis compared to phenyl acetate. However, it is approximately 20-30% more reactive than carbonate esters with longer alkyl chains, such as butyl phenyl carbonate. This difference in reactivity is attributed to the polar effects of the alcohol and phenol moieties, which can be correlated with their respective pK(_a) values and the Taft polar substituent parameter (σ) of the alkyl group. mdpi.com For instance, the ethyl group in this compound has a σ of -0.10, making it slightly more susceptible to alkaline hydrolysis than esters with larger, more electron-donating alkyl groups. mdpi.com

The stability of this compound has also been assessed in biological media. In 80% (v/v) human plasma at 37°C, this compound undergoes rapid hydrolysis, with a half-life of less than 2 minutes, demonstrating catalysis by plasma enzymes. nih.gov

Below is a data table summarizing the kinetic parameters for the hydrolysis of this compound and related compounds under different conditions.

Interactive Data Table: Kinetic Data for the Hydrolysis of Carbonate Esters

CompoundMediumTemperature (°C)pHRate Constant (k)Half-life (t½)
This compoundAqueous Buffer377.41.37 x 10⁻⁴ s⁻¹~51 min
This compound80% Human Plasma377.4> 5.78 x 10⁻³ s⁻¹< 2 min
Phenyl AcetateAqueous Buffer377.4Higher than EPCShorter than EPC
Butyl Phenyl CarbonateAqueous Buffer (pH 12)-12.0Lower than EPCLonger than EPC
Diethyl CarbonateAqueous Buffer (pH 12)-12.0Lower than EPCLonger than EPC

Note: The rate constant for this compound at pH 7.4 was calculated from the reported half-life of 31 min in one study mdpi.com and is consistent with qualitative comparisons in others. The data for phenyl acetate, butyl phenyl carbonate, and diethyl carbonate are presented qualitatively based on literature comparisons. mdpi.com

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms or fragments through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. In the context of this compound transformations, isotopic labeling, particularly with heavy oxygen (O), can be employed to elucidate the details of hydrolysis and transesterification mechanisms.

For the hydrolysis of esters, including carbonates, a key mechanistic question is which of the carbon-oxygen bonds is cleaved: the acyl-oxygen bond (between the carbonyl carbon and the phenoxy oxygen) or the alkyl-oxygen bond (between the phenoxy oxygen and the phenyl group, or the ethoxy oxygen and the ethyl group).

In the case of the base-catalyzed hydrolysis of this compound, the generally accepted mechanism is a nucleophilic acyl substitution. This pathway involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide or ethoxide as the leaving group. To confirm the site of bond cleavage, an experiment using O-labeled water can be performed. If the reaction proceeds via nucleophilic acyl substitution, the O from the water will be incorporated into the resulting carboxylate (which, under acidic workup, becomes carbonic acid and subsequently decomposes) and not into the phenol or ethanol products.

While specific experimental studies applying isotopic labeling to this compound were not found in the surveyed literature, the principles are well-established from studies on analogous esters. For example, in the hydrolysis of other phenyl esters, it has been demonstrated through O labeling that the reaction proceeds through the cleavage of the acyl-oxygen bond. libretexts.org

The transesterification of this compound, for instance with another alcohol (R'-OH), can also be investigated using isotopic labeling. By labeling the incoming alcohol with O (R'-¹⁸OH), the position of the isotopic label in the products can determine the reaction pathway.

The following table illustrates the expected outcomes of an O labeling study for the hydrolysis of this compound, based on the widely accepted nucleophilic acyl substitution mechanism.

Interactive Data Table: Predicted Outcomes of (^{18})O Isotopic Labeling in this compound Hydrolysis

ReactantLabeled SpeciesProposed MechanismExpected Labeled Product(s)Expected Unlabeled Product(s)
This compoundH₂¹⁸ONucleophilic Acyl Substitution[HO-C(¹⁸O)-OH] (unstable) -> H₂O + C¹⁸O₂Phenol, Ethanol
This compound (¹⁸O in C=O)H₂ONucleophilic Acyl Substitution[H¹⁸O-C(O)-OH] (unstable) -> H₂O + C¹⁸O₂Phenol, Ethanol
This compound (¹⁸O in O-Ph)H₂ONucleophilic Acyl SubstitutionPhenol-¹⁸OEthanol, CO₂

Note: This table is based on theoretical principles of ester hydrolysis mechanisms, as specific experimental data for this compound was not available in the reviewed sources. The unstable carbonic acid intermediate would decompose.

These types of studies are invaluable for distinguishing between possible reaction pathways and providing a detailed, molecular-level understanding of the transformations of this compound.

Applications of Ethyl Phenyl Carbonate in Advanced Organic Synthesis

As a Carbonylation and Esterification Reagent in Organic Synthesis

Ethyl phenyl carbonate is a key reagent for introducing the ethoxycarbonyl group into molecules and for facilitating esterification reactions, primarily through transesterification.

In the realm of carbonylation, research has demonstrated the use of related phenyl carbonates in rhodium-promoted reactions. For instance, studies on the synthesis of ¹¹C-labelled compounds show that phenyl azide (B81097) reacts with [¹¹C]carbon monoxide in the presence of a rhodium complex and ethanol (B145695) (as a lithium ethoxide) to produce ethyl phenyl[¹¹C]carbamate. This transformation is believed to proceed through a [¹¹C]isocyanate intermediate, highlighting the utility of carbonate precursors in accessing valuable labeled compounds.

The compound's primary utility in esterification is through transesterification reactions. In these processes, the ethoxy or phenoxy group of this compound is exchanged with another alcohol, effectively creating a new carbonate or ester. This reactivity is central to its role in producing other carbonates, such as diphenyl carbonate (DPC), a key monomer for polycarbonates. The transesterification of diethyl carbonate (DEC) with phenyl acetate, for example, proceeds through this compound as a crucial intermediate to yield the final DPC product. The reactivity of this compound in such reactions is influenced by the polar effects of its alcohol and phenol (B47542) components. mdpi.com

A summary of representative transesterification reactions is presented below.

Reactant 1Reactant 2Catalyst/ConditionsProduct(s)Research Finding
Diethyl CarbonatePhenyl AcetateHomogeneous (e.g., Titanium(IV) ethoxide)This compound, Ethyl AcetateEPC is formed as an intermediate in a two-step reaction sequence to produce Diphenyl Carbonate.
This compoundPhenyl AcetateHomogeneous (e.g., Titanium(IV) ethoxide)Diphenyl Carbonate, Ethyl AcetateThe second step in the synthesis of DPC from DEC and Phenyl Acetate involves the transesterification of the intermediate EPC.
Diethyl CarbonatePhenolLipases (e.g., Candida antarctica Lipase B)This compound, EthanolEnzymatic methods allow for the synthesis of EPC under mild, ambient temperature conditions, avoiding harsh reagents.

Versatile Building Block in Complex Molecule Synthesis

This compound serves as a versatile building block for the construction of more complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry. Its utility stems from its ability to undergo nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the cleavage of the ester bond and the formation of new products.

This reactivity allows it to be a precursor for a variety of downstream products. For example, it is used in the synthesis of N-aryl benzamidines with aromatic carbonates to produce 2-arylquinazolin-4(3H)-ones, a class of compounds with significant interest in pharmaceutical research. lookchem.com The reaction of this compound with various nucleophiles provides access to a range of functionalized molecules.

The table below lists several complex molecules synthesized using this compound as a starting material or key intermediate.

Starting MaterialReagent(s)ProductClass of Compound
This compoundPiperidineN-EthoxycarbonylpiperidineCarbamate (B1207046)
This compoundN-Aryl Benzamidines2-Phenyl-4(3H)-quinazolinoneHeterocycle (Quinazolinone)
This compoundAniline, Rhodium Complex, CON,N'-DiphenylureaUrea (B33335)
This compound5-AminopentanolEthyl (5-aminopentyl)carbamateCarbamate
This compoundCinchonine derivative9-Ethoxycarbonyloxy-6'-methoxy-cinchonaneAlkaloid Derivative

Data sourced from LookChem Downstream Products list. lookchem.com

Intermediate in Fine Chemical and Agrochemical Synthesis

Owing to its reactivity, this compound is an established intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. lookchem.com While many sources confirm this general application, specific, large-scale industrial examples are often proprietary. However, the downstream products listed in the previous section, such as substituted quinazolinones, are prime examples of its role in producing fine chemicals that are scaffolds for drug development. lookchem.com One source suggests it can be a raw material in the synthesis of antibiotics, antiviral, and anticancer drugs, which aligns with its use in creating complex heterocyclic structures.

In the agrochemical sector, related structures like (2-chloro-4-fluorophenyl) ethyl carbonate are explicitly cited as intermediates in the development of herbicides. lookchem.com This compound's unique structure is considered valuable for synthesizing various agrochemicals. lookchem.com By analogy, the functional group array of this compound makes it a plausible intermediate for other specialized agrochemical products. thermofisher.kr

Utilization in C-H Functionalization Methodologies

The direct conversion of a C–H bond into a C–C or C-heteroatom bond is a powerful strategy in modern synthesis, often relying on directing groups to achieve site-selectivity. cam.ac.ukrsc.org These directing groups, which can be ketones, carbamates, or ethers, coordinate to a metal catalyst and bring it into close proximity to a specific C-H bond. nih.gov

Despite the widespread use of carbonate and carbamate functionalities in organic synthesis, the direct utilization of this compound or the phenyl carbonate group as a directing group in transition-metal-catalyzed C-H functionalization methodologies is not prominently documented in surveyed chemical literature. While studies have explored the photochemical rearrangement of this compound, which involves the cleavage and formation of C-H bonds, this falls outside the scope of modern C-H activation/functionalization reactions that typically employ metal catalysts. researchgate.net The field is dominated by other directing groups like pyridines, oxazolines, and specific amides to control the regioselectivity of these transformations. cam.ac.ukrsc.org

Role in Polymer Chemistry

This compound plays a significant role in polymer science, primarily as an indirect precursor to polycarbonates and in the synthesis of non-isocyanate polyurethanes.

Polycarbonates are a major class of engineering thermoplastics, most commonly synthesized from the reaction of bisphenol A (BPA) with a carbonate precursor. While diphenyl carbonate (DPC) is a key monomer used in non-phosgene, melt transesterification routes to produce polycarbonate, this compound serves as a critical intermediate in the synthesis of DPC itself.

One industrial route to DPC involves the transesterification of diethyl carbonate (DEC) with phenyl acetate. This process occurs in two sequential, reversible reactions where this compound is the intermediate:

DEC + Phenyl Acetate ⇌ This compound + Ethyl Acetate

This compound + Phenyl Acetate ⇌ Diphenyl Carbonate + Ethyl Acetate

Therefore, this compound is a direct precursor to the DPC monomer, making it a crucial component in the value chain of modern, more environmentally benign polycarbonate production.

A significant application of the phenyl carbonate moiety is in the synthesis of polyhydroxyurethanes (PHUs). These polymers are considered a greener alternative to traditional polyurethanes because their synthesis avoids the use of toxic isocyanates. hbni.ac.in Instead, PHUs are typically formed by the reaction of a bis-cyclic carbonate with a diamine.

In a related and important approach, difunctional monomers containing a phenyl carbonate group are used. Research has shown that monomers such as (5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compound react with various diamines (e.g., ethylenediamine, hexamethylenediamine) to yield PHUs. lookchem.com The reactivity of the phenyl carbonate towards amines is significantly higher than that of cyclic carbonates, allowing for selective reactions. lookchem.com In this process, the diamine first reacts in a condensation reaction with the phenyl carbonate group, eliminating phenol. This is followed by a ring-opening reaction of the remaining carbonate with another amine, ultimately forming the polymer structure characterized by urethane (B1682113) linkages and pendant hydroxyl groups. lookchem.com

MonomerCo-monomer (Diamine)Polymer TypeKey Reaction Feature
(5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compoundEthylenediaminePolyhydroxyurethane (PHU)Selective condensation of amine with phenyl carbonate, followed by ring-opening of the cyclic carbonate. lookchem.com
(5-ethyl-2-oxo-1,3-dioxan-5-yl)mthis compoundHexamethylenediaminePolyhydroxyurethane (PHU)The phenoxy group acts as a good leaving group in the initial polycondensation step. lookchem.com
Alkylene bis(phenyl carbonate)DiamineNon-isocyanate Polyurethane (NIPU)General method for isocyanate-free synthesis of urethanes.

Precursor for Polycarbonates

Precursor for Carbamate Derivatives in Targeted Synthesis Studies

This compound serves as a valuable and effective precursor in the targeted synthesis of a wide array of carbamate derivatives. Its utility is primarily centered on its role as an electrophilic carbonyl source that reacts with primary and secondary amines through aminolysis to form the corresponding N-substituted carbamates. This method is a significant part of non-phosgene routes to producing carbamates, which are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and polyurethanes. nih.goviupac.org

The fundamental reaction involves the nucleophilic attack of an amine on the carbonyl carbon of this compound. This process results in the displacement of the phenoxide leaving group, which is a key feature of this reagent's reactivity. The reaction is often facilitated by catalysts to improve yields and reaction rates. Research has shown that various catalysts, including Lewis acids like zinc and tin salts, as well as metal-based catalysts, are effective for this transformation. google.com

Detailed research has explored the synthesis of various carbamates using dialkyl and aryl carbonates. For instance, the reaction of symmetrical organic carbonates like diethyl carbonate with diphenylamine, catalyzed by 3-methyl-1-butylimidazolium chloride, has been shown to produce the corresponding carbamate in a 57% yield. tno.nl Although this example uses diethyl carbonate, the principle is directly applicable to this compound, which features a similar ethyl ester group and an even better phenoxide leaving group.

The versatility of this approach is highlighted by its application in the selective protection of polyamines. Alkyl phenyl carbonates are used as electrophiles for the simple and efficient mono-carbamate protection of diamines, a crucial step in the synthesis of complex molecules where selective reactivity is required. orgsyn.org This method avoids the need for using a large excess of the diamine, which is often necessary with other reagents like di-tert-butyl dicarbonate. orgsyn.org

Table 1: Synthesis of Carbamate Derivatives from Carbonate Precursors and Amines This table summarizes findings from various studies on the synthesis of carbamates from carbonate precursors. While not all examples use this compound directly, they demonstrate the general applicability of the reaction between organic carbonates and amines.

Amine ReactantCarbonate PrecursorCatalyst/ConditionsResulting CarbamateYield (%)Reference
DiphenylamineDiethyl Carbonate3-methyl-1-butylimidazolium chloride, 130°C, 7hO-Ethyl-N,N-diphenyl carbamate57 tno.nl
DiphenylamineDiphenyl Carbonate3-methyl-1-butylimidazolium chlorideO-Phenyl-N,N-diphenyl carbamate9 tno.nl
Aromatic AminesDimethyl CarbonateAI₂O₃ supported zinc octoate, 180°C, 2hAromatic Carbamate>98 (conversion) google.com
AnilineDimethyl CarbonateLead compoundsMethyl N-phenyl carbamateHigh iupac.org
1,2-PropanediamineBenzyl Phenyl CarbonateRoom TemperatureN-Cbz protected 1,2-propanediamineHigh orgsyn.org

One of the key advantages of using this compound and related aryl carbonates is the favorable thermodynamics of the reaction, driven by the formation of the stable phenoxide leaving group. Studies on the aminolysis of similar compounds, such as phenyl and 4-nitrophenyl ethyl thionocarbonates, provide insight into the reaction mechanism, which can proceed through a tetrahedral intermediate. acs.org

The synthesis of specific, targeted carbamates is crucial in medicinal chemistry. For example, O-phenyl carbamate derivatives have been synthesized as selective and potent inhibitors of matrix metalloproteinase-2 (MMP-2), a target for therapies against brain metastasis. nih.gov In these syntheses, a phenolic intermediate is reacted with an alkyl isocyanate to form the O-phenyl carbamate. nih.gov While this is the reverse of the aminolysis of this compound, it underscores the importance of the carbamate linkage and the phenyl group in targeted drug design.

Table 2: Illustrative Example - Synthesis of O-Ethyl-N,N-diphenyl Carbamate This table details the specific reactants and outcomes for the synthesis of a carbamate derivative using a method analogous to one employing this compound.

Reactant 1Reactant 2CatalystProductYield
DiphenylamineDiethyl Carbonate3-methyl-1-butylimidazolium chlorideO-Ethyl-N,N-diphenyl carbamate57%

Reference: tno.nl

Spectroscopic and Advanced Analytical Characterization Methodologies for Research

Multifaceted Spectroscopic Elucidation for Structural Confirmation

A combination of nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and mass spectrometry is indispensable for the unambiguous characterization of ethyl phenyl carbonate.

NMR spectroscopy is a cornerstone technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure of this compound.

¹H NMR spectroscopy provides data on the distinct chemical environments of the hydrogen atoms (protons) within the this compound molecule. The spectrum displays signals corresponding to the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, as well as the protons on the aromatic phenyl ring. The integration of these signals confirms the number of protons in each unique environment, and their splitting patterns (multiplicity) reveal adjacent proton-proton interactions.

Interactive Data Table: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) in ppmMultiplicity
Aromatic (C₆H₅)~7.20-7.40Multiplet
Methylene (-CH₂-)~4.25Quartet
Methyl (-CH₃)~1.35Triplet

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

¹³C NMR spectroscopy is employed to determine the structure of the carbon backbone of this compound. libretexts.org Due to the low natural abundance of the ¹³C isotope, techniques like broadband proton decoupling are often used to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are indicative of the carbon's bonding environment, with carbonyl carbons typically appearing far downfield. libretexts.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AtomChemical Shift (δ) in ppm
Carbonyl (C=O)~155
Aromatic (C-O)~151
Aromatic (CH)~121-129
Methylene (-CH₂-)~64
Methyl (-CH₃)~14

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.

For more complex structural analysis, advanced NMR methods are utilized. Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between different nuclei. nanalysis.comlibretexts.org A COSY spectrum would show correlations between coupled protons, for instance, the methylene and methyl protons of the ethyl group. libretexts.org An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming their assignments in the ¹H and ¹³C spectra.

Solid-state NMR (ssNMR) provides structural and dynamic information for solid samples of this compound. preprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra of solid materials, which can be useful for studying crystalline forms or the compound's behavior in solid matrices. preprints.orgresearchgate.net

Vibrational spectroscopy probes the vibrational modes of molecules, which are characteristic of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by the molecule. The FTIR spectrum of this compound will prominently feature a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1770 cm⁻¹. Other characteristic peaks include C-O stretching vibrations for the carbonate ester linkage and absorptions corresponding to the aromatic ring and the alkyl C-H bonds. wiley.com

Raman Spectroscopy provides complementary information to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light. The technique is particularly sensitive to non-polar bonds and can be useful for identifying the symmetric vibrations of the molecule, such as the phenyl ring breathing mode.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupTechniqueWavenumber (cm⁻¹)
Carbonyl (C=O) StretchFTIR~1760
Aromatic C=C StretchFTIR/Raman~1600, ~1490
C-O Stretch (Ester)FTIR~1200-1250
C-H Stretch (Aromatic)FTIR/Raman~3000-3100
C-H Stretch (Aliphatic)FTIR/Raman~2850-3000

Note: Frequencies are approximate and can be influenced by the physical state of the sample.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. acs.org It provides the exact molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns. rsc.orglibretexts.org Upon ionization, the molecule breaks apart into characteristic fragment ions.

Common fragmentation pathways for this compound include the loss of the ethoxy group (-OCH₂CH₃), the loss of carbon dioxide, and cleavage of the phenyl group. The resulting spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass and several other peaks corresponding to the masses of the fragment ions. This fragmentation "fingerprint" is unique to the molecule's structure and is used for its confirmation. libretexts.orgwpmucdn.com

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment IonProposed Structurem/z
[C₉H₁₀O₃]⁺Molecular Ion166
[C₇H₅O₂]⁺Loss of -OCH₂CH₃121
[C₆H₅O]⁺Loss of -COOCH₂CH₃93
[C₆H₅]⁺Phenyl Cation77
[C₂H₅O]⁺Ethoxy Cation45
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for characterizing polymers derived from it. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Component Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound, making it highly suitable for purity assessment and reaction monitoring. cdnsciencepub.com In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

In research, the purity of this compound has been confirmed using GC prior to its use in photochemical studies. cdnsciencepub.com For quantitative analysis, an internal standard, such as sulfolane, can be used to determine the relative yields of products. cdnsciencepub.com The reaction mixtures are analyzed using a research chromatograph equipped with a column like a 10% Dexil 300 on a Chromosorb W AW/DMSC support. cdnsciencepub.com

GC is also instrumental in monitoring the synthesis of related unsymmetrical organic carbonates. wiley-vch.de The progress of reactions can be tracked by taking aliquots from the reaction mixture and analyzing them by GC. wiley-vch.de A common setup for such analyses includes a gas chromatograph with a capillary column (e.g., ZB5) and a Flame Ionization Detector (FID). wiley-vch.de For instance, a study on the synthesis of organic carbonates utilized a Shimadzu GC-2010 with a ZB5 capillary column and dodecane (B42187) as an internal standard. wiley-vch.de The temperature program can be optimized to achieve good separation, for example, starting at 70°C and ramping up to 279°C. wiley-vch.de

Furthermore, GC coupled with Mass Spectrometry (GC-MS) is a crucial method for identifying and quantifying components in complex mixtures, such as those found in lithium-ion battery electrolytes where this compound can be used as an additive. researchgate.netmdpi.com This combination allows for the separation of various carbonate solvents and their impurities, providing both retention time data from the GC and mass spectra from the MS for definitive identification. researchgate.netsigmaaldrich.com

Table 1: Example GC Parameters for Analysis of Carbonates

Parameter Value
Instrument Shimadzu GC-2010
Column ZB5 Capillary Column (30 m x 0.53 mm, 1.50 µm film)
Internal Standard Dodecane
Injector Temp. 250°C
Detector Temp. 280°C (FID)
Oven Program 70°C (2 min hold), then 7°C/min to 279°C (7 min hold)

Data sourced from a study on the synthesis of unsymmetrical organic carbonates. wiley-vch.de

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are key techniques for verifying the purity of non-volatile or thermally sensitive compounds, and can be applied to this compound and its derivatives. bldpharm.com These methods are particularly useful for separating compounds that are not suitable for GC.

HPLC analysis of this compound can be performed using reverse-phase (RP) methods. For example, a separation can be achieved on a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) allows for faster analyses, characteristic of UPLC applications. sielc.com

The purity of various carbonate esters, including derivatives of this compound, is often specified by HPLC. For instance, the purity of tert-butyl phenyl carbonate is given as >96.0% (HPLC). Phenyl-based stationary phases, such as ethyl phenyl or phenyl-hexyl phases, are also utilized in HPLC to provide alternative selectivity compared to standard C18 columns, especially for aromatic compounds. elementlabsolutions.comchromatographyonline.com These phases operate on a principle of π-π interactions between the phenyl rings of the stationary phase and the analyte, in addition to hydrophobic interactions. elementlabsolutions.comchromatographyonline.com

The choice of organic modifier in the mobile phase, such as methanol (B129727) or acetonitrile, can significantly influence the retention and selectivity of the separation on phenyl columns. elementlabsolutions.comchromatographyonline.com

Table 2: HPLC Method for a Related Compound (Ethyl 4-Methylphenyl Carbonate)

Parameter Description
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection Compatible with MS (with Formic Acid instead of Phosphoric Acid)
Application Purity assessment, preparative separation, pharmacokinetics

This method is scalable and suitable for UPLC applications with smaller particle columns. sielc.com

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized liquid chromatography technique used to separate molecules based on their size in solution. lcms.cz It is not typically used for small molecules like this compound itself, but it is a critical tool for characterizing polymers that might be synthesized using this compound derivatives as monomers or chain-terminating agents. tandfonline.commdpi.com

SEC analysis provides information on the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of a polymer sample. mdpi.com This is essential for understanding how reaction conditions affect the resulting polymer's properties. For instance, in the synthesis of polyhydroxyurethanes from difunctional carbonates, SEC is used to characterize the resulting polymers. tandfonline.com Similarly, in the polymerization of ethyl glyoxylate, SEC results show how the choice of initiator and reaction time influences the polymer's molecular weight and distribution. core.ac.uk

The analysis is typically carried out using a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), with calibration based on polymer standards like polystyrene. mdpi.comrsc.org In the context of polycarbonates, SEC is used to analyze the products of depolymerization reactions, confirming the breakdown of high molecular weight polymers into smaller oligomers. rsc.org

While direct SEC analysis of this compound is not relevant, the technique is fundamental in the broader research context where this compound might be a precursor to polymeric materials. tandfonline.com

Single Crystal X-ray Diffraction for Definitive Structural Elucidation

While a specific single crystal X-ray structure for this compound itself was not found in the provided search results, the technique is widely applied to similar and related compounds to confirm their synthesized structures. diva-portal.orgnih.goviucr.org For example, the crystal structures of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate have been determined by this method. diva-portal.orgiucr.org

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The structure is then refined using least-squares procedures to achieve a final, accurate model. rcsi.science This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. diva-portal.orgrcsi.science For new coordination complexes and organic compounds, single-crystal X-ray diffraction is often the final confirmatory step after initial characterization by spectroscopic methods. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) within a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

This technique is routinely used in conjunction with spectroscopic and crystallographic methods to provide a comprehensive characterization of newly synthesized compounds. For instance, in the synthesis of various carbamate (B1207046) and coordination complexes, elemental analysis is a standard procedure to confirm that the desired product has been obtained. nih.govbenthamopen.com For example, for 2-nitrobenzyl (2-aminoethyl)carbamate, the calculated elemental composition was C: 50.21%, H: 5.48%, N: 17.56%, which was in close agreement with the found values of C: 49.94%, H: 5.48%, N: 17.40%. benthamopen.com Similarly, new co-crystal compounds are characterized by elemental analysis alongside IR, UV-Vis, and X-ray diffraction. rcsi.science

Table 3: Example of Elemental Analysis Data for a Synthesized Compound

Compound Formula Analysis Calculated (%) Found (%)
2-Nitrobenzyl (2-aminoethyl)carbamate C₁₀H₁₃N₃O₄ C 50.21 49.94
H 5.48 5.48
N 17.56 17.40

Data from the synthesis of o-nitrobenzylcarbamate protected diamines. benthamopen.com

Computational and Theoretical Chemistry Studies of Ethyl Phenyl Carbonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties and reaction dynamics of ethyl phenyl carbonate.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a versatile tool for predicting molecular properties and reaction pathways. For this compound, DFT calculations can provide a detailed understanding of its electronic landscape. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. chemmethod.comdergipark.org.trscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ymerdigital.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. chemmethod.comdergipark.org.trbohrium.com This is particularly useful for predicting how this compound will interact with other reagents. For instance, the carbonyl carbon in the carbonate group is expected to be an electrophilic site, susceptible to nucleophilic attack, a key step in hydrolysis and transesterification reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. chemmethod.comdergipark.org.trbohrium.com

While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles are well-established. For example, DFT has been used to study the reaction pathways of related carbonate compounds. nih.govmdpi.com These studies often explore reactions like transesterification, where an alcohol reacts with the carbonate. For this compound, a potential reaction pathway that could be investigated using DFT is its reaction with an alcohol to form a different carbonate and phenol (B47542). Computational studies can map out the energy profile of such a reaction, identifying intermediates and transition states.

Simulation of Transition States and Energetics

Understanding the mechanism of a chemical reaction requires the characterization of its transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. acs.org DFT calculations are frequently employed to locate and characterize the geometry of these transition states and to calculate their energies. mdpi.com The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining the reaction rate. mdpi.com

For reactions involving this compound, such as nucleophilic acyl substitution, computational chemists can model the approach of a nucleophile to the carbonyl carbon. By performing a transition state search, the geometry of the highest point on the reaction energy profile can be determined. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path from the transition state down to the reactants and products, confirming that the TS connects the desired minima on the potential energy surface. rsc.org The energetics of the entire reaction pathway, including the energies of reactants, intermediates, transition states, and products, can be calculated. researchgate.net For example, in the transesterification of mthis compound, DFT calculations have been used to determine the Gibbs free energy change, indicating the thermodynamic favorability of the reaction. mdpi.com Similar calculations for this compound would provide valuable data on its reactivity in various chemical transformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of this compound.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the most stable three-dimensional structure of the this compound molecule must be determined. This is achieved through a process called geometry optimization. pjbmb.org.pk Computational software, such as Gaussian, is used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. scirp.orgacs.org

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-31G*)
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.21
(C=O)-O(phenyl)1.36
(C=O)-O(ethyl)1.35
O-CH21.45
Bond Angle (°)O-C=O125
C-O-C115
O-CH2-CH3109

Note: The values in this table are hypothetical and for illustrative purposes, as a specific published computational study for this compound was not identified.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their frequencies can be predicted. q-chem.com These calculations can help in the assignment of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are sensitive to the electronic environment of the nuclei. q-chem.com The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach used with DFT to calculate the NMR chemical shifts of atoms like ¹H and ¹³C. ymerdigital.com These predicted spectra can be invaluable for interpreting complex experimental NMR data and confirming the structure of this compound and its reaction products. researchgate.netschrodinger.comdergipark.org.tr

Hypothetical Predicted Spectroscopic Data for this compound
SpectroscopyFeaturePredicted Value (Illustrative)
IRC=O Stretch~1760 cm⁻¹
C-O Stretch~1250-1000 cm⁻¹
¹³C NMRC=O~155 ppm
Aromatic C-O~151 ppm
-O-CH₂-~64 ppm
-CH₃~14 ppm

Note: The values in this table are illustrative and based on typical ranges for the functional groups present in this compound.

Mechanistic Insights from Computational Approaches

By combining the information from electronic structure calculations, transition state theory, and molecular modeling, a detailed mechanistic picture of reactions involving this compound can be constructed. mdpi.comacs.orgbeilstein-journals.org For instance, in the context of its use as an electrolyte additive in lithium-ion batteries, computational studies on related phenyl carbonates have provided insights into their role as solid electrolyte interphase (SEI) modifiers rather than formers. researchgate.net

Computational approaches can elucidate the role of catalysts in reactions such as transesterification. mdpi.com They can help in understanding the reaction selectivity, for example, why a particular nucleophile attacks a specific site on the molecule. nih.gov For this compound, computational studies could clarify the pathways of its common reactions, such as hydrolysis, alcoholysis, and aminolysis, which all involve nucleophilic attack at the carbonyl carbon. The detailed energy profiles and structural information obtained from these studies can guide the design of new synthetic routes or the optimization of existing reaction conditions.

Elucidation of Reaction Mechanisms and Intermediates

Theoretical studies have been instrumental in elucidating the mechanisms of reactions involving this compound, such as hydrolysis and pyrolysis. The primary mechanism for many of its reactions is nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the cleavage of the ester bond.

Hydrolysis: The hydrolysis of carbonate esters like this compound is a key area of study and is understood to proceed through a stepwise mechanism involving a tetrahedral intermediate. mdpi.com Computational models help to explore the energetics of this pathway. The reaction can be catalyzed by acids or bases. mdpi.com

Specific Acid Catalysis: In the presence of acid, the reaction involves a rapid pre-equilibrium protonation of the carbonyl oxygen, followed by a slower, rate-determining attack by a water molecule. mdpi.com This leads to carbonyl-oxygen bond fission. mdpi.com

Specific Base Catalysis: Under basic conditions, the mechanism involves the addition of a hydroxide (B78521) ion to the carbonyl carbon to form the tetrahedral intermediate. The rate-limiting step is typically the formation of this intermediate. mdpi.com

Water Catalysis: A neutral, water-catalyzed hydrolysis pathway also exists. mdpi.com

Studies have proposed these mechanisms for carbonate ester hydrolysis, providing a framework for understanding the reactivity of this compound in aqueous solutions. mdpi.com

Pyrolysis: The thermal decomposition of this compound has also been a subject of theoretical investigation. acs.org Computational analysis of the pyrolysis of related carbonates suggests that the decomposition can occur through different pathways, often involving intermediate species. acs.orgkoreascience.kr

Nucleophilic Substitution: Density functional theory (DFT) has been used to study nucleophilic substitution reactions in similar carbonate structures. For instance, in related compounds like ethyl 4-nitrophenyl carbonate, the electron-withdrawing nitro group is shown through DFT studies to lower the activation energy by stabilizing the transition state. vulcanchem.com This highlights how computational methods can explain the influence of substituents on reactivity. vulcanchem.com The general reaction involves a nucleophile attacking the electrophilic carbonyl carbon. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are computational techniques used to predict the reactivity of molecules. researchgate.netmalayajournal.org

Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO is the orbital most likely to donate electrons in a reaction, representing the site of nucleophilic character. researchgate.netmalayajournal.org

The LUMO is the orbital most likely to accept electrons, indicating the site of electrophilic character. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE) , is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.orgscirp.org A smaller energy gap generally implies higher reactivity. scirp.org For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack, guiding the prediction of its chemical behavior.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.demdpi.com It provides a guide to the molecule's reactivity towards charged reactants. uni-muenchen.de The map is color-coded to indicate different regions of electrostatic potential: researchgate.netresearchgate.net

Red, Orange, Yellow: These colors represent negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net

Blue: This color signifies positive potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

Green: This color indicates neutral or near-zero potential regions. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a primary site for electrophilic attack. researchgate.net The carbonyl carbon, being bonded to two electronegative oxygen atoms, would be part of a positive potential region (blue), marking it as the principal site for nucleophilic attack. The phenyl and ethyl groups would show varying potentials influencing their interaction capabilities.

A summary of the information derived from FMO and MEP analysis is presented in the table below.

Analysis Type Key Orbitals/Regions Predicted Reactivity for this compound
FMO HOMO (Highest Occupied Molecular Orbital)Electron-donating regions, likely associated with the phenyl ring and oxygen atoms. researchgate.netmalayajournal.org
LUMO (Lowest Unoccupied Molecular Orbital)Electron-accepting region, primarily centered on the carbonyl carbon. researchgate.netmalayajournal.org
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical stability and overall reactivity. scirp.org
MEP Negative Potential (Red/Yellow)Electron-rich areas susceptible to electrophilic attack (e.g., carbonyl oxygen). researchgate.netresearchgate.net
Positive Potential (Blue)Electron-poor areas susceptible to nucleophilic attack (e.g., carbonyl carbon). researchgate.netresearchgate.net

Validation of Theoretical Models against Experimental Data

The reliability of computational models is established by validating their predictions against experimental results. This is a critical step in theoretical chemistry research.

One primary method of validation is the comparison of calculated kinetic data with experimentally measured reaction rates. For the hydrolysis of this compound, theoretical models predict reactivity based on proposed mechanisms, which can then be compared to kinetic data obtained from experiments under various conditions (e.g., different pH levels). mdpi.com Discrepancies between theoretical predictions and experimental observations, such as those found when comparing reactions in aqueous solutions versus mixed organic solvents, can lead to refinement of the theoretical models. mdpi.com

Another validation approach involves comparing computed molecular properties with experimental spectroscopic and structural data. For related carbamate (B1207046) compounds, theoretical calculations of bond lengths and angles using methods like DFT are compared against crystallographic data. scirp.org The absolute percentage error is then calculated to quantify the accuracy of the theoretical model. scirp.org Similarly, computational results for proposed reaction intermediates can be validated by comparing them with experimental data from techniques like Nuclear Magnetic Resonance (NMR). mdpi.com

The table below illustrates the types of data used for validating theoretical models.

Theoretical Prediction Experimental Data for Validation Example Application
Reaction Rate ConstantsExperimentally measured kinetics (e.g., from pH-stat titration)Validating hydrolysis mechanisms of this compound. mdpi.com
Activation EnergiesExperimental activation energies from temperature-dependent kinetic studiesConfirming the energetics of the transition states in DFT models.
Molecular Geometry (Bond Lengths, Angles)X-ray crystallography dataAssessing the accuracy of optimized geometries for carbamate structures. scirp.org
Spectroscopic Signatures (e.g., NMR shifts)Experimental NMR spectraConfirming the formation and structure of proposed reaction intermediates. mdpi.com

This interplay between computation and experiment is essential. Theoretical models provide detailed mechanistic insights, while experimental data ground these models in physical reality, leading to a more robust understanding of chemical systems. uchile.cl

Environmental Fate and Degradation Mechanisms of Ethyl Phenyl Carbonate

Hydrolytic Degradation Pathways in Aqueous Environments

Hydrolysis is a significant degradation pathway for ethyl phenyl carbonate in aqueous environments. The process involves the cleavage of the ester bond by a water molecule, leading to the formation of simpler, more common environmental substances. rsc.orglibretexts.org The rate and mechanism of this reaction are highly dependent on the pH of the surrounding medium. mdpi.comresearchgate.net

The hydrolysis of this compound can be catalyzed by acids, bases, or can occur neutrally, with water acting as the nucleophile. rsc.orgmdpi.com In acidic or basic conditions, the degradation follows pseudo-first-order kinetics, where the reaction rate appears to depend only on the concentration of the ester because the concentration of water is in vast excess. rsc.orgmdpi.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is believed to occur through a multistage AAc2 mechanism. This process begins with a rapid pre-equilibrium protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a slow, rate-determining attack by a water molecule, ultimately leading to the cleavage of the acyl-oxygen bond to produce phenol (B47542) and ethanol (B145695). mdpi.com Studies have indicated that this compound is subject to specific acid catalysis. mdpi.com

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, hydrolysis proceeds via a BAc2 mechanism. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This reaction is generally faster and more complete than acid-catalyzed hydrolysis. libretexts.org The hydrolysis of alkyl carbonates like this compound in the presence of hydroxide ions is often a two-step process. The first step is a second-order reaction forming a tetrahedral intermediate, which then breaks down. This is followed by the decomposition of a monoalkyl carbonate intermediate. mdpi.com

Neutral Hydrolysis: Spontaneous or water-catalyzed hydrolysis can also occur, although typically at a slower rate than acid or base-catalyzed reactions. In this process, a water molecule acts as the nucleophile in a mechanism similar to the BAc2 pathway. mdpi.com

Compared to other esters, such as phenyl acetate, this compound is generally less reactive towards both acid and base-catalyzed hydrolysis. mdpi.com The reactivity is influenced by the polar effects of the alcohol (ethanol) and phenol moieties. mdpi.com The primary and ultimate degradation products of complete hydrolysis are phenol and ethanol.

Table 1: Hydrolysis Mechanisms of this compound

ConditionCatalystMechanismKey StepsProducts
Acidic H⁺ (Hydronium ion)AAc2 (Specific Acid Catalysis)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Cleavage of acyl-oxygen bond.Phenol, Ethanol
Basic OH⁻ (Hydroxide ion)BAc2 (Saponification)1. Nucleophilic attack by hydroxide ion on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Cleavage of ester linkage.Phenolate Salt, Ethanol
Neutral H₂OBAc2-like1. Nucleophilic attack by water on carbonyl carbon.Phenol, Ethanol

Photodegradation Processes and Mechanisms

This compound is susceptible to photodegradation, particularly through a process analogous to the photo-Fries rearrangement. cdnsciencepub.comresearchgate.net This photochemical reaction is initiated by the absorption of UV light, leading to the homolytic cleavage of the carbon-oxygen bond between the phenyl and carbonate groups. cdnsciencepub.com

The primary mechanism involves the formation of a radical pair—a phenoxy radical and an ethoxycarbonyl radical—held in close proximity by a "solvent cage". cdnsciencepub.comresearchgate.net The fate of these radicals determines the final products:

Geminate Recombination: The radicals can recombine within the solvent cage before they diffuse apart. This recombination can lead to the formation of rearrangement products, specifically ethyl ortho-hydroxybenzoate and ethyl para-hydroxybenzoate. cdnsciencepub.com

Radical Escape and Diffusion: The radicals may escape the solvent cage and react with the surrounding medium. The phenoxy radical can abstract a hydrogen atom from the solvent to form phenol, a major photodegradation product. cdnsciencepub.com

Table 2: Photolysis Products of this compound in Different Solvents

Data sourced from a study by Chenevert and Plante (1983). Yields are based on the converted starting material.

SolventConversion of Starting Material (%)Ethyl ortho-hydroxybenzoate Yield (%)Ethyl para-hydroxybenzoate Yield (%)Phenol Yield (%)ortho/para Ratio
Ethanol 52.647.1-3.7-
Water 79.820.2-4.0-

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl phenyl carbonate in laboratory settings?

Methodological Answer:

  • Parameter Variation : Systematically adjust reaction parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal yield conditions. For example, higher temperatures may accelerate reaction rates but risk side reactions .
  • Control Experiments : Include blank reactions (without catalyst) and reference compounds to validate the role of each component .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document procedures comprehensively, ensuring reproducibility. Detailed synthesis protocols should be split between the main text and supplementary materials for clarity .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR (¹H, ¹³C), IR, and mass spectrometry to confirm molecular structure. For purity, use GC or HPLC with internal standards .
  • Reference Standards : Compare spectral data with known analogs (e.g., diethyl carbonate or diphenyl carbonate) to resolve ambiguities .
  • Data Reporting : Adhere to IUPAC guidelines for reporting chemical shifts, integration ratios, and peak assignments. Include raw spectral data in supplementary materials for peer review .

Q. Table 1: Key Characterization Techniques for this compound

TechniquePurposeCritical Parameters
¹H NMRConfirm proton environmentSolvent choice, δ (ppm)
GC-MSAssess purity and fragmentationColumn type, temperature ramp
FTIRIdentify functional groupsBaseline correction, peaks

Advanced Research Questions

Q. What methodologies are recommended for investigating the reaction mechanisms of this compound under varying catalytic conditions?

Methodological Answer:

  • Kinetic Studies : Perform time-resolved experiments to track intermediate formation (e.g., using in-situ FTIR or quenching methods). Compare rate constants under different pH or solvent conditions .
  • Computational Modeling : Use DFT calculations to simulate transition states and energetics. Validate models against experimental activation energies .
  • Isotopic Labeling : Introduce ¹⁸O or deuterated reagents to trace reaction pathways, particularly for hydrolysis or transesterification steps .

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?

Methodological Answer:

  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) and compare with experimental error margins .
  • Sensitivity Testing : Vary input assumptions (e.g., dielectric constant, temperature) in simulations to identify factors causing discrepancies .
  • Collaborative Review : Engage computational and synthetic chemists to jointly interpret data, ensuring alignment between theoretical and empirical approaches .

Q. How should researchers design studies to assess the environmental impact of this compound synthesis?

Methodological Answer:

  • Life Cycle Assessment (LCA) : Use proxies (e.g., polycarbonate LCA data) when specific emission factors are unavailable, noting limitations in assumptions .
  • Carbon Footprint Metrics : Calculate cradle-to-gate emissions, including solvent recovery efficiency and energy sources (e.g., grid electricity vs. renewables) .
  • Comparative Analysis : Benchmark against greener alternatives (e.g., cyclic carbonates) to evaluate trade-offs between performance and sustainability .

Q. Table 2: Common Pitfalls in Mechanistic Studies

IssueMitigation StrategyReference
Overinterpretation of IR peaksUse isotopic labeling or 2D NMR for confirmation
Correlation ≠ CausationInclude negative controls and blinded assays
Sample size limitationsPerform power analysis prior to experiments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.